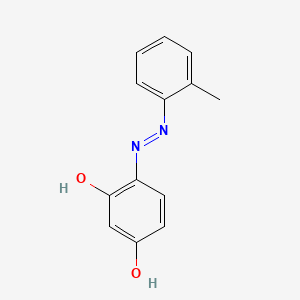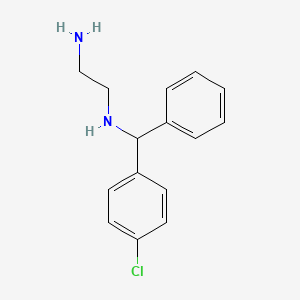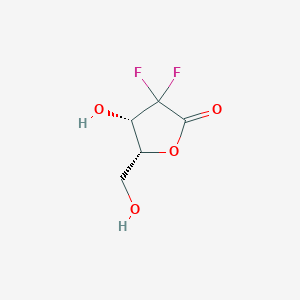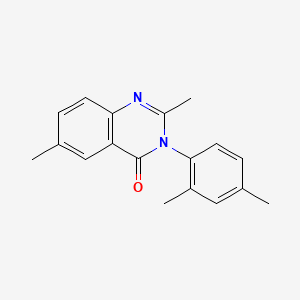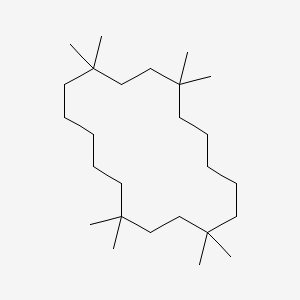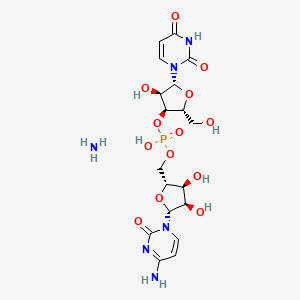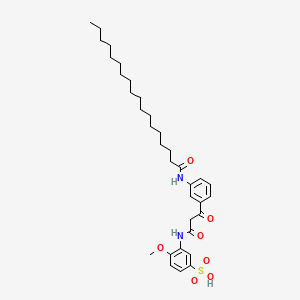
N-Ethoxy-2,6-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethoxy-2,6-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is known for its applications in various fields, including agriculture and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxy-2,6-dinitroaniline typically involves the nitration of aniline derivatives. The process can be hazardous due to the highly exothermic nature of nitration reactions. A common method involves the use of nitric acid as the nitrating agent and an acid catalyst . The reaction is usually conducted in a controlled environment to manage the heat and prevent decomposition or explosion of the nitro compounds.
Industrial Production Methods: In industrial settings, the production of this compound often employs a continuous-flow microreactor system. This method allows for a safer and more efficient synthesis by minimizing the need for intermediate separation and reducing solvent usage . The continuous-flow process also enhances selectivity and reduces the risk of over-nitration.
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethoxy-2,6-dinitroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a substituent on the aromatic ring with a nucleophile.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Major Products:
Nucleophilic Substitution: The major products are substituted aniline derivatives.
Reduction: The major products are the corresponding diamines.
Wissenschaftliche Forschungsanwendungen
N-Ethoxy-2,6-dinitroaniline has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action of N-Ethoxy-2,6-dinitroaniline involves the inhibition of microtubule formation. The compound binds to tubulin proteins, preventing the polymerization of microtubules, which are essential for cell division . This disruption of the mitotic sequence leads to cell cycle arrest and apoptosis in plant cells .
Vergleich Mit ähnlichen Verbindungen
Pendimethalin: Another dinitroaniline herbicide used in agriculture.
Trifluralin: A widely-used pre-emergence herbicide.
Uniqueness: N-Ethoxy-2,6-dinitroaniline is unique due to its specific ethoxy group, which can influence its reactivity and selectivity in chemical reactions. This structural difference can result in varied biological activities and applications compared to other dinitroaniline derivatives .
Eigenschaften
CAS-Nummer |
24914-60-1 |
|---|---|
Molekularformel |
C8H9N3O5 |
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
N-ethoxy-2,6-dinitroaniline |
InChI |
InChI=1S/C8H9N3O5/c1-2-16-9-8-6(10(12)13)4-3-5-7(8)11(14)15/h3-5,9H,2H2,1H3 |
InChI-Schlüssel |
JKLPHGNDYPWGKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCONC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


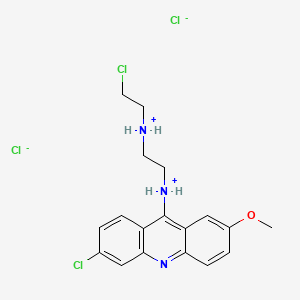


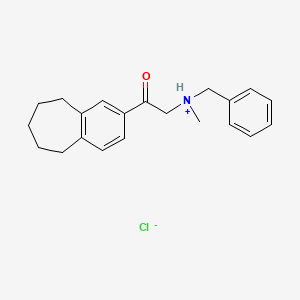
![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
